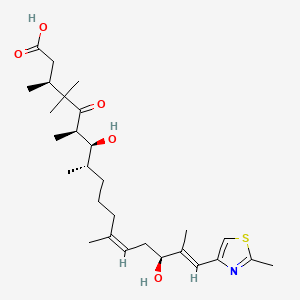
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is a complex organic molecule characterized by multiple chiral centers and a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group modifications. Common synthetic routes include:
Aldol Condensation: This step involves the formation of carbon-carbon bonds between aldehydes and ketones under basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxyl and thiazole groups are particularly useful for binding to specific biological targets.
Medicine
In medicine, (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active site residues, while the thiazole ring can engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Pregabalin Lactam Methylene Dimer: A compound with a specific structural formula and preparation method involving pregabalin and an aldehyde.
Uniqueness
What sets (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid apart is its unique combination of hydroxyl, methyl, and thiazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H45NO5S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(3S,6R,7S,8S,12Z,15S,16E)-7,15-dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
InChI |
InChI=1S/C28H45NO5S/c1-17(12-13-24(30)19(3)14-23-16-35-22(6)29-23)10-9-11-18(2)26(33)21(5)27(34)28(7,8)20(4)15-25(31)32/h12,14,16,18,20-21,24,26,30,33H,9-11,13,15H2,1-8H3,(H,31,32)/b17-12-,19-14+/t18-,20-,21+,24-,26-/m0/s1 |
InChI Key |
JYVIWIZNOJRYSN-ZQIGLLARSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@@H](C)CC(=O)O)O)O |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(C)CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















